molecular formula C10H12N2O B10974732 N-(pyridin-3-yl)cyclobutanecarboxamide

N-(pyridin-3-yl)cyclobutanecarboxamide

Cat. No.: B10974732
M. Wt: 176.21 g/mol
InChI Key: XJZDGYWLFHPYPV-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)cyclobutanecarboxamide: is an organic compound characterized by the presence of a pyridine ring attached to a cyclobutanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)cyclobutanecarboxamide typically involves the following steps:

    Formation of Cyclobutanecarboxylic Acid: Cyclobutanecarboxylic acid can be synthesized through the cyclization of butadiene derivatives under specific conditions.

    Amidation Reaction: The cyclobutanecarboxylic acid is then reacted with pyridin-3-amine in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(pyridin-3-yl)cyclobutanecarboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of N-(pyridin-3-yl)cyclobutylamine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(pyridin-3-yl)cyclobutanecarboxamide serves as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in the development of bioactive molecules. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.

Medicine

This compound is being investigated for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific biological pathways.

Industry

In the material science industry, this compound can be used in the synthesis of novel polymers or as a precursor for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(pyridin-3-yl)cyclobutanecarboxamide exerts its effects depends on its interaction with molecular targets. For example, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the cyclobutanecarboxamide moiety can provide steric hindrance or additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-3-yl)cyclobutanecarboxamide is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding properties and reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-pyridin-3-ylcyclobutanecarboxamide

InChI

InChI=1S/C10H12N2O/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9/h2,5-8H,1,3-4H2,(H,12,13)

InChI Key

XJZDGYWLFHPYPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2=CN=CC=C2

Origin of Product

United States

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